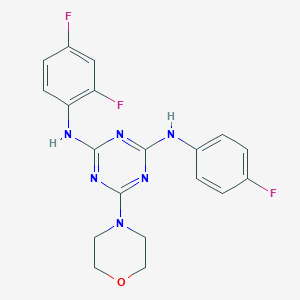
N2-(2,4-DIFLUOROPHENYL)-N4-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
描述
N-(2,4-difluorophenyl)-N’-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring multiple fluorine atoms and a morpholine ring, suggests potential for significant biological activity and industrial utility.
属性
分子式 |
C19H17F3N6O |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
2-N-(2,4-difluorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H17F3N6O/c20-12-1-4-14(5-2-12)23-17-25-18(24-16-6-3-13(21)11-15(16)22)27-19(26-17)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27) |
InChI 键 |
WNDVKPDDZQAJFN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)F)F)NC4=CC=C(C=C4)F |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)F)F)NC4=CC=C(C=C4)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using 2,4-difluoroaniline and 4-fluoroaniline.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a substitution reaction with morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2,4-difluorophenyl)-N’-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the triazine ring or the fluorophenyl groups, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or partially reduced triazine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Potential use as a probe or inhibitor in biochemical assays, given its unique structure and potential biological activity.
Medicine: Exploration as a candidate for drug development, particularly in the areas of oncology or infectious diseases, due to its potential to interact with biological targets.
Industry: Use in the development of agrochemicals, such as herbicides or pesticides, due to the triazine core’s known activity in these areas.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-N’-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorine atoms could enhance binding affinity and specificity, while the morpholine ring may improve solubility and bioavailability.
相似化合物的比较
Similar Compounds
Atrazine: A well-known herbicide with a triazine core, used extensively in agriculture.
Fluorouracil: A fluorinated compound used in cancer treatment, highlighting the potential of fluorine atoms to enhance biological activity.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmaceutical and industrial applications.
Uniqueness
N-(2,4-difluorophenyl)-N’-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its combination of multiple fluorine atoms, a triazine core, and a morpholine ring. This combination may confer unique properties such as enhanced biological activity, improved solubility, and specific interactions with molecular targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


